Cas no 133662-27-8 (5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid is a brominated benzoic acid derivative featuring a pyrrole substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct structure, combining a carboxylic acid group with a bromine atom and a pyrrole ring, enables selective functionalization for constructing complex heterocyclic frameworks. The bromine moiety offers a reactive site for cross-coupling reactions, while the carboxylic acid group facilitates further derivatization. This compound is valued for its stability and compatibility with a range of reaction conditions, making it a practical choice for research and industrial applications requiring precise molecular modifications.
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid structure
133662-27-8 structure
Product name:5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
CAS No:133662-27-8
MF:C11H8BrNO2
MW:266.090722084045
MDL:MFCD11557118
CID:4695370
PubChem ID:14913559

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
    • STK802429
    • BBL031955
    • benzoic acid, 5-bromo-2-(1H-pyrrol-1-yl)-
    • 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
    • MDL: MFCD11557118
    • Inchi: 1S/C11H8BrNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
    • InChI Key: SMRANFSYHYJPIM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(=O)O)C=1)N1C=CC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Topological Polar Surface Area: 42.2
  • XLogP3: 3.4

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-186631-0.25g
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95.0%
0.25g
$111.0 2025-03-21
Enamine
EN300-186631-1.0g
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95.0%
1.0g
$225.0 2025-03-21
OTAVAchemicals
3462746-500MG
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95%
500MG
$200 2023-06-25
Enamine
EN300-186631-0.1g
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95.0%
0.1g
$78.0 2025-03-21
abcr
AB417233-500 mg
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8
500mg
€205.60 2023-04-24
abcr
AB417233-1 g
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8
1g
€239.00 2023-04-24
Chemenu
CM426821-250mg
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95%+
250mg
$196 2024-08-02
Chemenu
CM426821-500mg
5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95%+
500mg
$347 2024-08-02
OTAVAchemicals
3462746-250MG
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95%
250MG
$175 2023-06-25
Enamine
EN300-186631-1g
5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
133662-27-8 95%
1g
$225.0 2023-09-18

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid Related Literature

Additional information on 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid

Introduction to 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid (CAS No. 133662-27-8)

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid is a significant compound in the realm of pharmaceutical and biochemical research, characterized by its unique structural and functional properties. With the CAS number 133662-27-8, this benzoic acid derivative has garnered attention due to its potential applications in drug discovery and molecular biology. The compound’s molecular structure, featuring a bromine substituent and a pyrrole ring, makes it a versatile scaffold for synthesizing novel bioactive molecules.

The benzoic acid core is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. The introduction of a bromine atom at the 5-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This property is particularly valuable in constructing complex heterocyclic systems, which are prevalent in modern drug candidates.

The pyrrole moiety, attached at the 2-position, contributes to the compound’s ability to interact with biological targets in a specific manner. Pyrroles are widely recognized for their presence in numerous natural products and pharmacologically active compounds. The combination of a brominated benzoic acid with a pyrrole ring suggests potential applications in developing antimicrobial, anti-inflammatory, or anticancer agents. Recent studies have highlighted the importance of such fused systems in achieving high binding affinity and selectivity against disease-related proteins.

In the context of contemporary research, 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid has been explored as a precursor in the synthesis of targeted ligands for enzyme inhibition. For instance, its derivatives have shown promise in modulating enzymes involved in metabolic disorders and cancer pathways. The bromine atom serves as an excellent handle for introducing further modifications, enabling researchers to fine-tune the pharmacological profile of the compound. This flexibility is crucial in drug development pipelines, where optimizing potency and selectivity is paramount.

Moreover, the compound’s structural features make it suitable for use in material science applications, particularly in designing organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the benzoic acid and pyrrole rings can contribute to enhanced charge transport properties, making it a candidate for next-generation electronic materials. Such interdisciplinary applications underscore the versatility of 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid beyond traditional pharmaceuticals.

Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular docking studies have revealed that derivatives of 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid can effectively bind to targets such as kinases and transcription factors. These findings align with broader trends in drug discovery, where computational tools are increasingly employed to accelerate the identification of lead compounds. The compound’s scaffold is particularly amenable to virtual screening approaches, given its well-defined interactions with biological macromolecules.

The synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid itself presents an interesting challenge due to the need for precise functional group control. Modern synthetic methodologies have enabled more efficient routes to this intermediate, often involving palladium-catalyzed cross-coupling reactions between halogenated benzoates and pyrrole derivatives. These methods not only improve yield but also allow for greater scalability, which is essential for industrial applications.

In conclusion, 5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid (CAS No. 133662-27-8) represents a valuable building block in pharmaceutical and materials science research. Its unique structural features—combining a brominated benzoic acid core with a pyrrole ring—offer multiple avenues for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its significance is expected to grow further within both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:133662-27-8)5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid
Purity:99%
Quantity:1g
Price ($):160.0